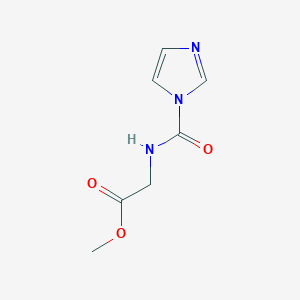
Methyl (1h-imidazole-1-carbonyl)glycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (1h-imidazole-1-carbonyl)glycinate is a compound that belongs to the imidazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. Imidazoles are heterocyclic compounds containing nitrogen atoms, and they play a crucial role in many biological processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1h-imidazole-1-carbonyl)glycinate typically involves the reaction of imidazole derivatives with glycine esters. One common method is the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions, which can include the use of nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production of imidazole derivatives often involves the Radziszewski reaction, which uses glyoxal, formaldehyde, and a mixture of ammonia and methylamine. This method is efficient and allows for the large-scale production of imidazole compounds .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (1h-imidazole-1-carbonyl)glycinate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction could produce imidazole derivatives with reduced nitrogen atoms.
Wissenschaftliche Forschungsanwendungen
Methyl (1h-imidazole-1-carbonyl)glycinate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: Imidazole derivatives are used in the production of dyes, catalysts, and other functional materials.
Wirkmechanismus
The mechanism of action of methyl (1h-imidazole-1-carbonyl)glycinate involves its interaction with various molecular targets and pathways. Imidazole derivatives can act as enzyme inhibitors, binding to the active sites of enzymes and preventing their normal function. This interaction can disrupt biological processes, leading to the compound’s therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methylimidazole: This compound is similar in structure but lacks the glycinate moiety.
2-Methylimidazole: Another similar compound with a different substitution pattern on the imidazole ring.
Uniqueness
Methyl (1h-imidazole-1-carbonyl)glycinate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the glycinate moiety enhances its solubility and reactivity, making it a valuable compound in various applications .
Eigenschaften
Molekularformel |
C7H9N3O3 |
|---|---|
Molekulargewicht |
183.16 g/mol |
IUPAC-Name |
methyl 2-(imidazole-1-carbonylamino)acetate |
InChI |
InChI=1S/C7H9N3O3/c1-13-6(11)4-9-7(12)10-3-2-8-5-10/h2-3,5H,4H2,1H3,(H,9,12) |
InChI-Schlüssel |
NFIMTWGTNSFCTF-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CNC(=O)N1C=CN=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


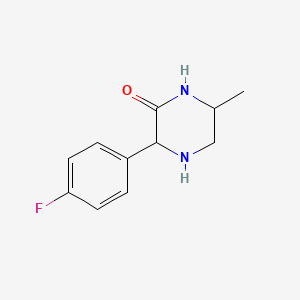
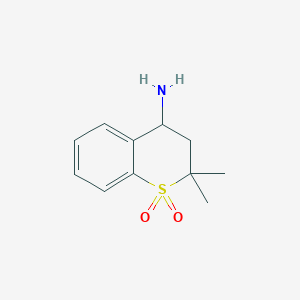


![1-[1-(Aminomethyl)cyclobutyl]-2-methylprop-2-en-1-one](/img/structure/B13168120.png)
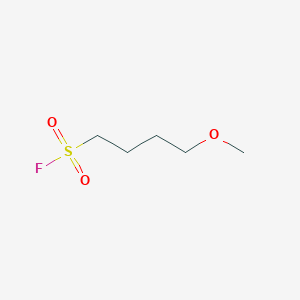
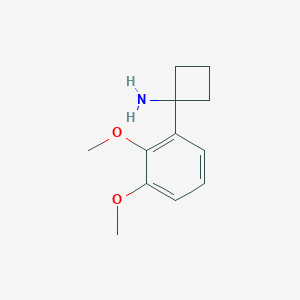

![4-[(Cyclohexanesulfonyl)methyl]piperidine](/img/structure/B13168165.png)
![2,7-Diazatricyclo[6.4.0.0,2,6]dodeca-1(12),6,8,10-tetraene-11-carboxylic acid](/img/structure/B13168168.png)




